molecular formula C6H5N3O B7810331 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B7810331
M. Wt: 135.12 g/mol
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
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Chemical Reactions Analysis

9-Deazahypoxanthine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 9-Deazahypoxanthine could lead to the formation of various oxidized derivatives, while reduction could yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of 9-Deazahypoxanthine involves its interaction with purine nucleoside phosphorylase. This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for the survival and proliferation of cells. By binding to this enzyme, 9-Deazahypoxanthine can inhibit its activity, potentially affecting the growth and survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

9-Deazahypoxanthine can be compared with other similar compounds, such as:

    Hypoxanthine: A naturally occurring purine derivative that also interacts with purine nucleoside phosphorylase.

    Allopurinol: A medication used to treat gout that inhibits xanthine oxidase, another enzyme involved in purine metabolism.

    Thioguanine: A chemotherapy drug that incorporates into DNA and RNA, disrupting nucleotide synthesis.

The uniqueness of 9-Deazahypoxanthine lies in its specific interaction with purine nucleoside phosphorylase of Mycobacterium tuberculosis, making it a valuable tool for studying this pathogen .

Properties

IUPAC Name

1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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